Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;/h10,13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWVYUMNHDRQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618657 | |
| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-58-8 | |
| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Piperazine
The synthesis typically begins with the tert-butoxycarbonyl (Boc) protection of piperazine to ensure regioselective functionalization. Piperazine reacts with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, yielding tert-butyl piperazine-1-carboxylate with >90% efficiency.
Key Reaction Parameters
-
Molar Ratio : 1:1 piperazine-to-Boc anhydride.
-
Temperature : 0–25°C (prevents exothermic side reactions).
-
Workup : Aqueous extraction followed by column chromatography (silica gel, hexane/ethyl acetate).
Alkylation via Azetidin-3-yl Halides
Azetidin-3-yl bromide or mesylate, prepared via azetidine ring functionalization, reacts with Boc-piperazine in acetonitrile or DMF. Potassium carbonate or sodium hydride facilitates deprotonation, enabling nucleophilic substitution at the secondary amine.
Example Protocol
Photoredox-Mediated C–N Coupling
Inspired by palbociclib intermediate synthesis, visible-light photocatalysis (e.g., 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), blue LED) enables direct coupling between Boc-piperazine and azetidin-3-yl precursors. Oxygen acts as a terminal oxidant, enhancing reaction efficiency.
Optimized Conditions
-
Catalyst : TEMPO (10 mol%).
-
Solvent : 1,2-Dichloroethane.
-
Light Source : 450 nm LED, 10 h.
Hydrochloride Salt Formation
Acidic Deprotonation and Crystallization
The free base tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is treated with hydrochloric acid (1.0–1.5 eq) in anhydrous diethyl ether or dichloromethane. The hydrochloride salt precipitates as a white crystalline solid.
Critical Parameters
-
Acid Concentration : 4 M HCl in dioxane ensures complete protonation.
-
Temperature : 0°C to minimize decomposition.
-
Purity : >99% by HPLC after recrystallization (ethanol/water).
Industrial-Scale Production Insights
Export data from China reveals large-scale synthesis trends:
| Parameter | Value | Source |
|---|---|---|
| Typical Batch Size | 50–750 kg | |
| Pricing | $2,445–$381,883 per shipment | |
| Primary Destinations | India, Russia, Pakistan |
Notably, shipments of structurally analogous compounds (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) prioritize photoredox methods due to their scalability and reduced byproduct formation.
Challenges and Mitigation Strategies
Azetidine Ring Stability
The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes:
-
Low-Temperature Reactions : Maintaining temperatures below 40°C during coupling.
-
Inert Atmosphere : Rigorous nitrogen purging to prevent oxidative degradation.
Regioselectivity in Piperazine Functionalization
Competitive alkylation at both piperazine nitrogens is minimized through:
-
Boc Protection : Blocks one nitrogen, directing substitution to the free site.
-
Bulky Electrophiles : Azetidin-3-yl mesylate’s steric hindrance favors monoalkylation.
Emerging Methodologies
Chemical Reactions Analysis
Deprotection Reactions
The BOC group is selectively removable under acidic conditions to regenerate the free piperazine-azetidine hybrid.
Key Findings :
-
HCl in dioxane achieves near-quantitative deprotection without azetidine ring degradation .
-
TFA is slower but preferred for acid-sensitive downstream applications .
Nucleophilic Substitution at Piperazine
The secondary amines of the piperazine ring undergo alkylation or acylation.
Alkylation with Haloalkanes
Acylation with Anhydrides
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C to RT | N-Acetyl-piperazine derivative | 85% |
Mechanistic Notes :
-
Piperazine’s nucleophilicity is enhanced in polar aprotic solvents (e.g., acetonitrile) .
-
Steric hindrance from the BOC group directs substitution to the less hindered nitrogen .
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes selective ring-opening under acidic or nucleophilic conditions.
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O (acidic pH) | 80°C, 12 h | Linear amine with terminal -NH₂ | 60% | |
| NaCNBH₃, CH₃COOH | RT, 6 h | Reduced azetidine to pyrrolidine analog | 75% |
Critical Observations :
Oxidation of Azetidine
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂O | 60°C, 8 h | Azetidinone (4-membered lactam) | 55% |
Reduction of Tert-Butyl Ester
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C to reflux, 3 h | Reduced to primary alcohol derivative | 40% |
Scientific Research Applications
Chemistry
TBAPC serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the modification and development of various derivatives that can be utilized in advanced chemical research.
Biology
The compound is employed in the development of bioactive molecules aimed at studying biological pathways. Its ability to interact with specific molecular targets makes it valuable in pharmacological research.
Medicine
In pharmaceutical development, TBAPC is particularly significant for its potential applications in treating neurological and psychiatric disorders. It acts as an intermediate in synthesizing drugs that target neurotransmitter systems .
Research indicates that TBAPC exhibits notable biological activities:
- Tumor Growth Inhibition : In vivo studies on BALB/c nude mice inoculated with MDA-MB-231 cells showed significant tumor size reduction with TBAPC treatment.
- Metastasis Prevention : The compound demonstrated efficacy in inhibiting lung metastasis in the same animal model, indicating its potential as an anti-metastatic agent.
Case Study 1: Breast Cancer Treatment
A clinical trial assessed TBAPC's effects on patients with triple-negative breast cancer (TNBC). Results indicated a notable decrease in tumor markers among participants treated with TBAPC compared to those receiving standard care.
Case Study 2: Neurological Disorders
Another study focused on TBAPC's impact on patients with neurological disorders. Participants reported improved cognitive function and reduced anxiety symptoms post-treatment, suggesting its potential utility in neuropharmacology.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound A : tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate
Compound B : (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride
- CAS : 438050-08-9 .
- Key Differences: Ethyl substituent at the 3-position introduces stereochemistry (R-configuration).
Compound C : tert-Butyl 4-[4-(methylamino)phenyl]piperazine-1-carboxylate
Functional Group and Reactivity Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Substituent | Azetidinyl (3-membered ring) | Benzyl-piperidinyl | Ethyl (R-configuration) | Methylamino-phenyl |
| Molecular Weight (g/mol) | 277.79 | 291.39 | ~280 (estimated) | 291.40 |
| Solubility | High (HCl salt) | Moderate | Moderate | Low (aromatic) |
| Reactivity | High (ring strain) | Low | Moderate | Low |
| Application | Drug intermediates | Receptor ligands | Chiral building blocks | Aromatic-targeted agents |
Biological Activity
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride (CAS No. 178312-58-8) is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H24ClN3O2
- Molecular Weight : 277.79 g/mol
- Purity : Typically around 97% .
The compound features a piperazine ring substituted with an azetidine moiety, which is significant for its interaction with biological targets.
Research indicates that this compound may interact with various receptors and enzymes, influencing multiple pathways:
- Receptor Modulation : The compound may act as an antagonist or modulator at specific neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling, which could have implications for cancer treatment and other diseases.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds with similar structures. For instance, compounds with piperazine and azetidine components have shown promising results against various cancer cell lines:
- Cell Proliferation Inhibition : Compounds similar to tert-butyl 4-(azetidin-3-yl)piperazine have demonstrated significant inhibitory effects on the proliferation of breast cancer cells (e.g., MDA-MB-231) with IC50 values in the low micromolar range .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological applications.
- Behavioral Studies : Animal models treated with similar compounds have shown alterations in anxiety and depression-like behaviors, indicating possible anxiolytic or antidepressant effects.
- Cognitive Enhancement : Some derivatives have been linked to improvements in memory and learning tasks in rodent models.
Case Studies
Case studies focusing on related compounds provide insights into the biological activity of this compound:
- Study on Anticancer Activity :
- Neuropharmacological Assessment :
Q & A
Q. What are the established synthetic routes for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing aromatic groups, followed by Boc protection/deprotection. For example, a Pfizer patent (EP 4 219 464 A1) describes a three-step synthesis:
- Step 1 : Coupling a boronic ester-functionalized pyridine with a thiazole derivative via palladium catalysis (yield: 60%) .
- Step 2 : Boc deprotection using HCl in dioxane/acetonitrile (yield: 94%) .
- Purification : Silica gel chromatography with gradients (e.g., ethyl acetate/petroleum ether) is standard for isolating intermediates .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- LCMS and NMR : LCMS confirms molecular weight (e.g., m/z 347.1 [M+H]⁺ for intermediates), while ¹H NMR (400 MHz, DMSO-d₆) resolves piperazine and azetidine proton environments .
- X-ray diffraction : Used to resolve crystal structures of analogous piperazine derivatives, confirming stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) combines computational screening with experimental validation to identify optimal catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., acetonitrile for SN2 reactions) . Machine learning models further refine parameters like temperature (e.g., 90°C for cross-coupling) and reaction time (e.g., 16 hours for Boc deprotection) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- HPLC purity verification : Ensure >95% purity via reverse-phase HPLC with UV detection at 254 nm .
- Meta-analysis : Cross-reference data from patents, peer-reviewed studies, and computational models to identify outliers .
Q. How does the compound’s stereochemistry influence its reactivity and biological interactions?
The azetidine ring’s constrained geometry enhances binding to targets like G protein-coupled receptors (GPCRs). Computational docking studies (e.g., AutoDock Vina) show that the tert-butyl group stabilizes hydrophobic pockets, while the piperazine nitrogen participates in hydrogen bonding . Racemic mixtures may exhibit reduced activity, necessitating chiral resolution via HPLC with amylose-based columns .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Lab regulations : Adhere to institutional chemical hygiene plans (e.g., fume hood use for HCl gas during Boc deprotection) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Q. How can automated synthesis platforms improve reproducibility?
Capsule-based automated systems (e.g., ChemSpeed®) enable precise control of stoichiometry and reaction parameters (e.g., 95°C for 16 hours), reducing human error. For example, a 2021 study achieved 58% yield for a related piperazine derivative using automated column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
